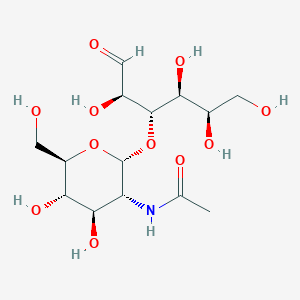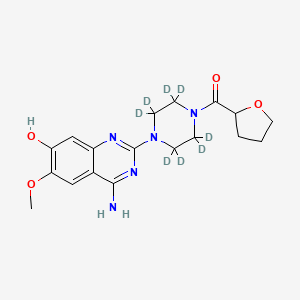
Terazosin Impurity H-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terazosin Impurity H-d8 is a deuterated form of an impurity found in Terazosin, a quinazoline derivative used as an alpha-1 adrenergic antagonist. Terazosin is commonly prescribed for the treatment of benign prostatic hyperplasia and hypertension. The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the drug. This compound is specifically used in research and quality control to ensure the purity and stability of Terazosin formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin Impurity H-d8 involves the incorporation of deuterium atoms into the molecular structure of the impurity. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Terazosin Impurity H-d8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of quantitative analyses of Terazosin.
Biology: Employed in studies investigating the metabolic pathways and degradation products of Terazosin in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Terazosin and its impurities in the human body.
Industry: Applied in quality control processes to monitor the purity and stability of Terazosin formulations during manufacturing and storage.
Mécanisme D'action
The mechanism of action of Terazosin Impurity H-d8 is not well-defined, as it is primarily used as a research tool rather than a therapeutic agent. its presence in Terazosin formulations can influence the overall pharmacological profile of the drug. Terazosin itself works by blocking alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow.
Comparaison Avec Des Composés Similaires
- Terazosin Impurity A
- Terazosin Impurity B
- Terazosin Impurity C
- Terazosin Impurity D
Comparison: Terazosin Impurity H-d8 is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic stability and degradation pathways of Terazosin. Compared to other impurities, the deuterated form may exhibit different physicochemical properties, such as altered solubility and stability, making it a valuable tool in pharmaceutical research.
Propriétés
Formule moléculaire |
C18H23N5O4 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)/i4D2,5D2,6D2,7D2 |
Clé InChI |
SGNJMTXWORLPPM-DUSUNJSHSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)O)([2H])[2H])([2H])[2H])C(=O)C4CCCO4)([2H])[2H])[2H] |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)

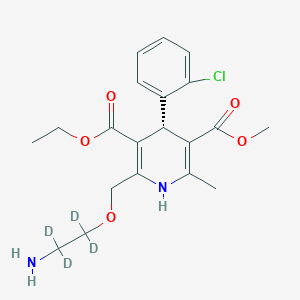
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
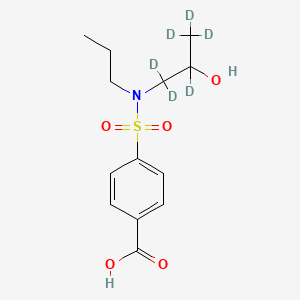


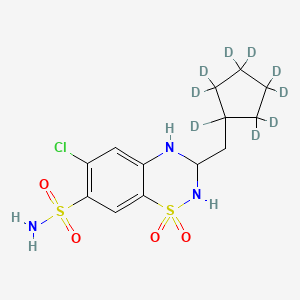
![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

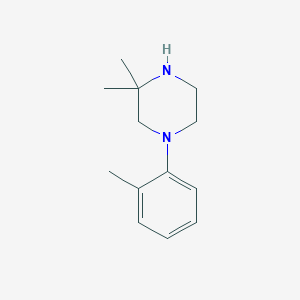

![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
